

Spectroscopic Characterization of (2S)-2-(Methylamino)propan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2S)-2-(Methylamino)propan-1-ol**, a chiral amino alcohol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for the specific (S)-enantiomer, this guide incorporates data from the racemic mixture and closely related analogs, alongside theoretical predictions, to offer a thorough analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Methylamino)propan-1-ol. It is important to note that the NMR data is derived from the racemic mixture and serves as a close approximation for the (2S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol (Racemic)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Predicted			
~0.95	Doublet	3H	-CH₃ (on C2)
~2.30	Singlet	3H	N-CH₃
~2.5-2.7	Multiplet	1H	-CH (on C2)
~3.2-3.5	Multiplet	2H	-CH ₂ (on C1)
Variable	Broad Singlet	2H	-OH, -NH

Source: Predicted values based on standard chemical shift tables and data from analogous structures. Experimental data for the racemic mixture shows a complex pattern requiring detailed analysis.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol

Chemical Shift (ppm)	Assignment
Predicted	
~15-20	-CH₃ (on C2)
~35-40	N-CH₃
~55-60	-CH (on C2)
~65-70	-CH ₂ (on C1)

Source: Predicted values based on standard chemical shift tables and spectral database comparisons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Methylamino)propan-1-ol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching vibrations
2960-2850	Strong	C-H stretching (alkane)
1470-1450	Medium	C-H bending
1150-1050	Strong	C-O stretching (primary alcohol)
1100-1000	Medium	C-N stretching

Source: Expected values based on characteristic infrared absorption frequencies for functional groups.[1][2][3][4][5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-(Methylamino)propan-1-ol

m/z	Interpretation
89.14	[M] ⁺ (Molecular Ion)
74	[M - CH ₃] ⁺
58	[M - CH ₂ OH] ⁺
44	[CH ₃ -CH=NH ₂] ⁺

Source: Predicted fragmentation pattern based on the molecular structure. The exact mass is 89.084064 Da.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for small organic molecules like **(2S)-2-(Methylamino)propan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
 deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the
 sample's solubility.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[7][8] A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

Sample Preparation:



- Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Data Acquisition:
 - Place the sample (salt plates or KBr pellet) in the sample holder of the IR spectrometer.
 - Record a background spectrum of the empty sample holder or pure KBr pellet.
 - Record the sample spectrum. The instrument will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., O-H, N-H, C-H, C-O, C-N).[1][2][3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern of the molecule.[9]

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
 volatile solvent such as methanol, acetonitrile, or a mixture with water.[10] For highresolution mass spectrometry (HRMS), the concentration is often lower.
- Sample Introduction: Introduce the sample into the mass spectrometer. Common methods for small molecules include:
 - Direct Infusion: The sample solution is directly infused into the ion source.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer.[11]

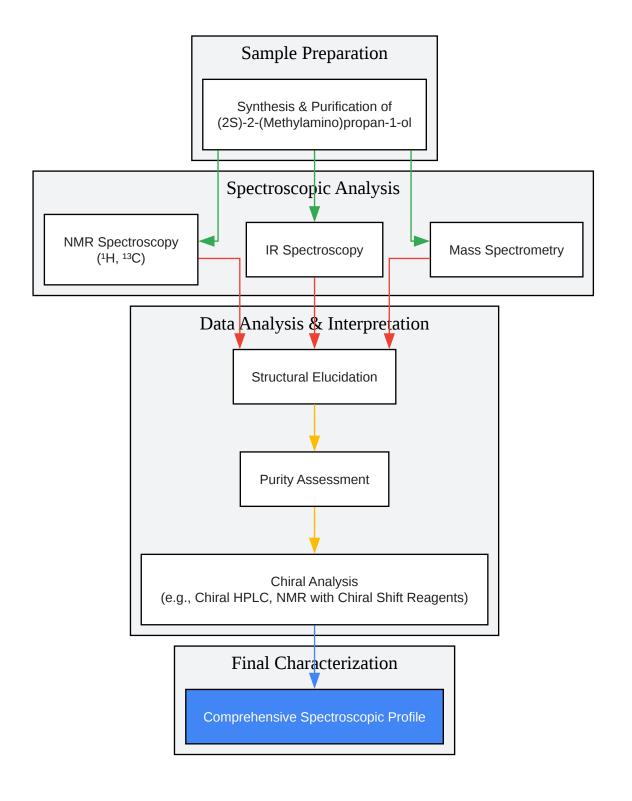


- Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common choice for polar molecules like amino alcohols.[12]
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
 the fragmentation pattern to deduce structural information. For accurate mass
 measurements, an internal or external calibrant is used.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral small molecule like **(2S)-2-(Methylamino)propan-1-ol**.





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Caption: Workflow for Spectroscopic Characterization.



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